SerBut
Description
Contextualizing L-Serine within Biological Systems
L-serine is a non-essential amino acid, meaning the human body can synthesize it, primarily from glycine (B1666218) and 3-phosphoglycerate (B1209933) derived from glycolysis frontiersin.orgwikipedia.orgwikipathways.org. It is a fundamental building block for proteins and plays a critical role in numerous metabolic pathways researchgate.net. L-serine serves as a precursor for the synthesis of essential biomolecules, including purines, pyrimidines, phospholipids (B1166683) (like phosphatidylserine), and sphingolipids frontiersin.orgnih.govnih.govmdpi.com. Furthermore, it is involved in neurotransmitter synthesis, acts as a methyl donor in various biological processes, and is a key component of the folate and methionine cycles, providing one-carbon units essential for biosynthesis frontiersin.orgresearchgate.netmdpi.com. The hydroxyl group on its side chain contributes to protein polarity and is a site for modifications like phosphorylation, which regulates protein function nih.gov. L-serine's metabolic dysregulation has been linked to various diseases, including neurological disorders, metabolic syndrome, and cancer, highlighting its importance in maintaining physiological homeostasis annualreviews.orgnih.gov.
Overview of O-Acylated Amino Acid Derivatives
Acylation, the process of attaching an acyl group, is a prevalent post-translational modification (PTM) that significantly impacts protein function, stability, and localization wikipedia.orgcreative-proteomics.comnih.govnews-medical.netimrpress.com. O-acylation specifically refers to the attachment of an acyl group to the hydroxyl group of amino acid residues, such as serine, threonine, or tyrosine wikipedia.orgcusabio.comnih.gov. This modification can alter the chemical properties of the amino acid and, consequently, the protein creative-proteomics.comnih.gov.
O-acylated amino acid derivatives, like O-butanoyl-L-serine, are formed when a butanoyl (or butyryl) group is esterified to the hydroxyl group of the L-serine side chain. While extensive research exists on N-acylation (e.g., acetylation on lysine (B10760008) residues), O-acylation, particularly of serine and threonine, is also recognized as a functional PTM wikipedia.orgcusabio.comnih.gov. These modifications can influence protein-protein interactions, enzyme activity, and cellular signaling pathways creative-proteomics.comnih.gov. The specific attachment of a butanoyl moiety to L-serine creates a derivative that merges the biological relevance of serine with the physicochemical properties conferred by the four-carbon acyl chain.
Significance of Butanoyl Moieties in Biomolecular Design
The butanoyl (or butyryl) group, a four-carbon saturated acyl chain (CH₃CH₂CH₂CO-), is a common structural motif in biomolecules and synthetic compounds. In biomolecular design, the introduction of fatty acyl chains, including the butanoyl group, can significantly alter a molecule's properties.
Lipophilicity and Membrane Association: The addition of a butanoyl group increases the lipophilicity of a molecule. This can enhance its ability to interact with lipid bilayers, potentially improving cell membrane permeability or targeting proteins to specific cellular compartments mdpi.comnih.gov.
Modulation of Physicochemical Properties: Acylation with butanoyl groups can influence solubility, stability, and interaction profiles. For instance, in peptide drug development, fatty acylation, including with shorter chains like butanoyl, can improve pharmacokinetic properties, such as increasing half-life through albumin binding nih.govbiochempeg.com.
Prodrug Strategies: Esterification of therapeutic molecules with fatty acids, like butyrate (B1204436) to serine, can create prodrugs. O-butanoyl-L-serine, for example, could be explored as a prodrug strategy where the ester linkage is cleaved in vivo, releasing the active component. A study demonstrated that esterifying butyrate to L-serine (forming O-butyryl-L-serine, termed SerBut) significantly increased butyrate's oral bioavailability, reduced its unpleasant sensory properties, and showed therapeutic benefits in animal models of autoimmune diseases nih.gov. This highlights the potential of butanoyl-serine conjugates in pharmaceutical applications.
Chemical Reactivity: The butanoyl group can be introduced via various acylating agents, such as butanoyl chloride or bromide . These agents are reactive and can be used to modify biomolecules, although selectivity is key.
While specific research detailing the biological roles or extensive data tables for O-butanoyl-L-serine itself are not widely published in readily accessible scientific literature, its structure positions it as a derivative with potential applications in chemical biology and drug design, leveraging the established roles of L-serine and the modulatory effects of butanoyl acylation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-butanoyloxypropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
HTDGDRZVMBNEMO-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
Biosynthesis and Intermediary Metabolism of L Serine
De Novo L-Serine Biosynthetic Pathways
The primary route for L-serine synthesis in most organisms is the phosphorylated pathway, which utilizes an intermediate from glycolysis. Alternative routes, primarily involving glycine (B1666218), also contribute to the cellular L-serine pool.
The most significant pathway for L-serine biosynthesis originates from the glycolytic intermediate 3-phosphoglycerate (B1209933). This pathway involves a sequence of three enzymatic reactions catalyzed by highly regulated enzymes.
Oxidation of 3-phosphoglycerate: The first and rate-limiting step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This reaction is catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) , which uses NAD+ as a cofactor. PHGDH is a key regulatory point in the pathway, subject to allosteric feedback inhibition by L-serine itself. High concentrations of L-serine bind to a regulatory domain on the enzyme, reducing its activity and thus downregulating the entire pathway to maintain homeostasis.
Transamination: The second step involves the conversion of 3-phosphohydroxypyruvate to O-phospho-L-serine. This transamination reaction is catalyzed by phosphoserine aminotransferase (PSAT1) , which utilizes glutamate (B1630785) as the amino group donor, producing α-ketoglutarate in the process.
Hydrolysis: The final step is the dephosphorylation of O-phospho-L-serine to yield L-serine. This irreversible hydrolysis reaction is carried out by the enzyme phosphoserine phosphatase (PSPH) . Like PHGDH, PSPH can also be subject to regulation, although the primary control point of the pathway remains the initial step.
The coordinated action of these three enzymes ensures the efficient conversion of a glycolytic intermediate into L-serine, directly linking amino acid synthesis with glucose metabolism.
| Enzyme | Substrate | Product | Key Regulator(s) |
|---|---|---|---|
| 3-phosphoglycerate dehydrogenase (PHGDH) | 3-phosphoglycerate | 3-phosphohydroxypyruvate | L-serine (feedback inhibition) |
| Phosphoserine aminotransferase (PSAT1) | 3-phosphohydroxypyruvate | O-phospho-L-serine | Substrate availability |
| Phosphoserine phosphatase (PSPH) | O-phospho-L-serine | L-serine | Product inhibition (potential) |
Besides the phosphorylated pathway, L-serine can be synthesized from glycine through the action of the enzyme serine hydroxymethyltransferase (SHMT). This reaction is reversible and serves as a key link between L-serine and glycine metabolism. Furthermore, the degradation and turnover of cellular components, such as proteins and serine-containing phospholipids (B1166683) like phosphatidylserine (B164497), release free L-serine, contributing to the intracellular pool.
L-Serine Metabolic Fates and Interconnections
L-serine is not only a building block for proteins but also a central metabolite that feeds into several essential biosynthetic pathways.
One of the most critical metabolic roles of L-serine is its function as the primary source of one-carbon units for the folate cycle. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of L-serine and tetrahydrofolate into glycine and 5,10-methylenetetrahydrofolate. This reaction is fundamental for cellular metabolism, as the 5,10-methylenetetrahydrofolate produced can be used for the synthesis of thymidylate (a DNA precursor) or be converted into other one-carbon forms for various methylation reactions.
L-serine serves as a direct precursor for the synthesis of other amino acids.
Glycine: As mentioned, L-serine is readily and reversibly converted to glycine by SHMT, making it the principal source of de novo glycine synthesis in most cells.
Cysteine: The biosynthesis of cysteine involves a two-step process that begins with L-serine. First, L-serine is condensed with homocysteine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. Subsequently, cystathionine is cleaved by cystathionine γ-lyase to produce cysteine, α-ketobutyrate, and ammonia. This pathway, known as the transsulfuration pathway, effectively transfers the sulfur atom from homocysteine onto the carbon backbone of serine to create cysteine.
The metabolic contributions of L-serine are indispensable for the synthesis of nucleotides, the building blocks of DNA and RNA. Its role is primarily executed through its contribution to the one-carbon pool. The one-carbon units derived from L-serine via the folate cycle are required at two steps in the de novo synthesis of purines (adenine and guanine). Furthermore, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in pyrimidine (B1678525) synthesis for DNA, is dependent on 5,10-methylenetetrahydrofolate, which is directly generated from L-serine.
| Metabolic Pathway | Key Product(s) | Significance |
|---|---|---|
| One-Carbon Metabolism | 5,10-methylenetetrahydrofolate | Provides one-carbon units for nucleotide synthesis and methylation. |
| Glycine Biosynthesis | Glycine | Primary source of cellular glycine. |
| Cysteine Biosynthesis | Cysteine | Provides the carbon backbone for cysteine via the transsulfuration pathway. |
| Nucleotide Synthesis | Purines, Pyrimidines (Thymidylate) | Essential for DNA and RNA synthesis through one-carbon donation. |
Involvement in Lipid Biosynthesis (e.g., Phosphatidylserine, Sphingolipids)
L-serine is a fundamental building block for the synthesis of several classes of lipids that are critical for cellular structure and function, particularly within the central nervous system (CNS). Its carbon backbone is directly incorporated into phospholipids and sphingolipids, highlighting its essential role in maintaining membrane integrity and participating in signaling pathways.
Phosphatidylserine (PS) Synthesis: Phosphatidylserine is a major anionic phospholipid enriched in the inner leaflet of the plasma membrane. The primary route for PS biosynthesis in mammalian cells is through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced with L-serine. This reaction is catalyzed by two specific enzymes located in the endoplasmic reticulum (ER): phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). PSS1 exchanges choline (B1196258) for serine, and PSS2 exchanges ethanolamine (B43304) for serine. The availability of L-serine can influence the rate of PS synthesis; studies in isolated rat hepatocytes have shown that the rate of PS decarboxylation to PE increases with higher concentrations of L-serine, suggesting that the amount of PS in cell membranes might be regulated by L-serine levels.
Sphingolipid Synthesis: L-serine is the starting point for the de novo synthesis of all sphingolipids. This metabolic pathway begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT). This initial step produces 3-ketodihydrosphingosine, which is then rapidly converted into a series of long-chain bases (LCBs) that form the backbone of ceramides. Ceramides, in turn, serve as the precursor for more complex sphingolipids like sphingomyelin (B164518) and gangliosides, which are vital components of myelin sheaths and are involved in crucial cellular processes such as cell proliferation and survival. The dependence on L-serine for sphingolipid synthesis is so critical that in the CNS, where neurons cannot efficiently synthesize L-serine, they rely on a supply from astrocytes to produce these essential lipids.
Table 1: L-Serine's Role in Lipid Synthesis
| Lipid Class | Key Enzyme(s) | Role of L-Serine | Cellular Location | Importance of Product |
|---|---|---|---|---|
| Phosphatidylserine (PS) | Phosphatidylserine synthase 1 & 2 (PSS1, PSS2) | Direct precursor via base-exchange reaction. | Endoplasmic Reticulum (ER) | Major component of cell membranes, role in cell signaling. |
Role in Neuromodulator Precursor Synthesis (e.g., Glycine, D-Serine)
Beyond its role in lipid and protein synthesis, L-serine is the direct metabolic precursor to two crucial amino acid neuromodulators: glycine and D-serine. Both molecules act as co-agonists at N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory glutamatergic neurotransmission, synaptic plasticity, and long-term potentiation.
Glycine Synthesis: L-serine is readily and reversibly converted into glycine. This transformation is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. In this reaction, the hydroxymethyl group of L-serine is transferred to tetrahydrofolate, yielding glycine and 5,10-methylenetetrahydrofolate. Glycine functions as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, but it also acts as a co-agonist at NMDA receptors, preferentially modulating extrasynaptic receptors.
D-Serine Synthesis: D-serine is synthesized directly from L-serine through a racemization reaction catalyzed by the enzyme serine racemase (SR), which also depends on pyridoxal-5-phosphate. In the brain, D-serine is considered the primary endogenous co-agonist for synaptic NMDA receptors, particularly in the forebrain. The synthesis of L-serine occurs predominantly in astrocytes, which then supply it to neurons. This "serine shuttle" allows neurons to take up L-serine and convert it into D-serine via neuronal serine racemase. The subsequent release of D-serine into the synapse is essential for the activation of NMDA receptors, thereby playing a pivotal role in modulating synaptic activity and plasticity.
Table 2: L-Serine as a Precursor to Neuromodulators
| Neuromodulator | Synthesizing Enzyme | Precursor | Receptor Target | Primary Function |
|---|---|---|---|---|
| Glycine | Serine hydroxymethyltransferase (SHMT) | L-Serine | Glycine receptors, extrasynaptic NMDA receptors | Inhibitory neurotransmitter, NMDA receptor co-agonist. |
Biochemical and Mechanistic Investigations of O Butanoyl L Serine
Prodrug Mechanism and Biotransformation Pathways
The design of O-butanoyl-L-serine as a prodrug centers on the ester linkage between butyrate (B1204436) and L-serine. This chemical modification masks the characteristics of butyrate that limit its clinical use and facilitates its systemic absorption.
Ester Hydrolysis and Butyrate Release
The primary mechanism for the activation of the O-butanoyl-L-serine prodrug is the hydrolysis of its ester bond. This enzymatic cleavage releases butyrate, the therapeutically active molecule, and L-serine, a naturally occurring amino acid. This biotransformation is crucial for the prodrug to exert its pharmacological effects. The kinetics of this release are a key determinant of the prodrug's efficacy, influencing the concentration and duration of butyrate exposure at the target sites.
Role of Endogenous Enzymes in Prodrug Activation
The hydrolysis of the ester bond in O-butanoyl-L-serine is carried out by endogenous enzymes. The human proteome contains a large family of serine hydrolases, which are characterized by a catalytic serine residue in their active site and are responsible for the hydrolysis of a wide range of substrates, including esters. nih.gov Among these, carboxylesterases (CEs) are a prominent class of enzymes known for their role in the detoxification of xenobiotics and the metabolism of ester-containing drugs. nih.govnih.gov It is highly probable that carboxylesterases, present in various tissues such as the liver, intestine, and blood, are the primary enzymes responsible for the conversion of O-butanoyl-L-serine to butyrate and L-serine.
Cellular Uptake and Transport Mechanisms
For O-butanoyl-L-serine to be effective systemically, it must be efficiently absorbed from the gastrointestinal tract and taken up by target cells. The conjugation of butyrate to L-serine is a strategic choice to leverage the body's natural transport systems for amino acids.
Amino Acid Transporter Involvement in Systemic Delivery
The systemic delivery of O-butanoyl-L-serine is hypothesized to be mediated by amino acid transporters. nih.gov The L-serine component of the molecule makes it a candidate for recognition by transporters that handle small neutral amino acids. Notably, the Alanine-Serine-Cysteine Transporter 1 (ASCT1) and Alanine-Serine-Cysteine Transporter 2 (ASCT2), members of the SLC1 family of solute carriers, are responsible for the transport of L-serine and other small neutral amino acids across cell membranes. nih.govnih.gov ASCT1 is the predominant transporter for L-serine in neurons, while both ASCT1 and ASCT2 are found in other tissues. nih.gov The involvement of these transporters would facilitate the uptake of the intact prodrug from the gut into the bloodstream, thereby increasing the systemic bioavailability of butyrate upon subsequent hydrolysis. nih.gov
Downstream Immunomodulatory Signaling Elicited by Butyrate
Following its release from the O-butanoyl-L-serine prodrug, butyrate exerts a range of immunomodulatory effects that are central to its therapeutic potential. These effects are mediated through the modulation of various immune cell populations. nih.gov
Modulation of Immune Cell Populations (e.g., Regulatory T Cells, Macrophages, Dendritic Cells)
Butyrate has been shown to influence the differentiation, proliferation, and function of key immune cells.
Regulatory T Cells (Tregs): Serine metabolism has been shown to be intertwined with the function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. nih.govnih.gov Studies have indicated that restricting serine can impact Treg suppressive capacity. nih.gov In the context of autoimmune diseases, the administration of O-butanoyl-L-serine has been shown to modulate T cell populations. researchgate.net
Macrophages: Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is influenced by their metabolic state. Serine metabolism has been identified as a factor that can orchestrate macrophage polarization. researchgate.netnih.gov Butyrate, the active component of O-butanoyl-L-serine, can also promote a shift from the M1 to the M2 phenotype, thereby reducing inflammation. ulb.ac.be
Below is a table summarizing the typical markers for M1 and M2 macrophage phenotypes.
| Marker Type | M1 Macrophage Markers | M2 Macrophage Markers |
| Surface Markers | CD80, CD86 | CD163, CD206 |
| Cytokines | TNF-α, IL-1β, IL-6, IL-12 | IL-10, TGF-β |
| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Arginase-1 (Arg1) |
Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that play a critical role in initiating adaptive immune responses. The maturation state of DCs determines whether they promote immunity or tolerance. Mature DCs are characterized by the high expression of co-stimulatory molecules such as CD80 and CD86. nih.govresearchgate.netresearchgate.netfrontiersin.orgneobiotechnologies.com Butyrate has been shown to influence DC maturation and function, potentially leading to a more tolerogenic phenotype that can suppress inflammatory responses. nih.gov
The table below outlines key maturation markers for dendritic cells.
| Marker | Function |
| CD80 | Co-stimulatory molecule for T cell activation |
| CD86 | Co-stimulatory molecule for T cell activation |
| CD83 | Maturation marker |
| HLA-DR | Antigen presentation |
Anti-inflammatory Response Pathways
The esterification of L-serine with a butanoyl group to form O-butanoyl-L-serine results in a compound with potential anti-inflammatory properties derived from both moieties. The anti-inflammatory effects of L-serine and butyrate are well-documented, and their mechanisms are thought to involve the modulation of key signaling pathways that regulate the expression of inflammatory mediators. This section will explore the potential anti-inflammatory response pathways of O-butanoyl-L-serine by examining the established mechanisms of its constituent components.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. mdpi.comnih.gov Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov Both L-serine and butyrate have been shown to suppress the activation of the NF-κB pathway, suggesting that O-butanoyl-L-serine may exert its anti-inflammatory effects through a similar mechanism.
Studies have demonstrated that L-serine can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, which are downstream targets of the NF-κB pathway. nih.gov This suggests that L-serine may interfere with the signaling cascade that leads to NF-κB activation. Similarly, butyrate has been found to inhibit the activation of the NF-κB cascade, leading to a decrease in the expression of its target genes and a subsequent anti-inflammatory response. mdpi.com
The proposed mechanism for O-butanoyl-L-serine involves the inhibition of IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. mdpi.comnih.gov By preventing the degradation of IκBα, the NF-κB dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Influence on MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another crucial set of pathways involved in the regulation of inflammation. nih.govassaygenie.com The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.govmdpi.comresearchgate.net These pathways are activated by various extracellular stimuli, including inflammatory cytokines and stress, and play a significant role in mediating inflammatory responses. nih.gov
Research indicates that L-serine can modulate MAPK signaling, contributing to its anti-inflammatory effects. researchgate.net By influencing the phosphorylation status of key proteins within these cascades, L-serine can regulate the production of inflammatory mediators. researchgate.net The butanoyl moiety of O-butanoyl-L-serine, in the form of butyrate, is also known to affect MAPK signaling, further suggesting a role for this compound in modulating these pathways.
The potential effects of O-butanoyl-L-serine on MAPK pathways could lead to a reduction in the expression of various pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory process.
Regulation of Pro-inflammatory Cytokine Production
A primary outcome of the modulation of NF-κB and MAPK signaling pathways is the regulation of pro-inflammatory cytokine production. mdpi.com Both L-serine and butyrate have been shown to decrease the levels of key inflammatory cytokines.
L-serine administration has been associated with a significant reduction in the concentrations of TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org These cytokines are pivotal in orchestrating the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies. Butyrate also exhibits a similar capacity to suppress the production of these pro-inflammatory molecules.
The combined action of the L-serine and butanoyl components of O-butanoyl-L-serine is expected to result in a potent suppression of pro-inflammatory cytokine production, thereby attenuating the inflammatory response.
Interactive Data Table: Effects of L-Serine and Butyrate on Inflammatory Mediators
| Compound | Inflammatory Mediator | Effect | Signaling Pathway |
| L-Serine | TNF-α | Decrease | NF-κB, MAPK |
| L-Serine | IL-1β | Decrease | NF-κB, MAPK |
| L-Serine | IL-6 | Decrease | NF-κB, MAPK |
| L-Serine | IL-8 | Decrease | NF-κB |
| Butyrate | NF-κB | Inhibition | - |
| Butyrate | Pro-inflammatory Cytokines | Decrease | NF-κB |
Biological Applications and Preclinical Findings of O Butanoyl L Serine
Efficacy in Autoimmune and Inflammatory Disease Models
O-butanoyl-L-serine has shown substantial effectiveness in animal models representing distinct and challenging autoimmune conditions: autoimmune arthritis and neuroinflammation. nih.gov In studies using mice, the administration of this serine-conjugated butyrate (B1204436) prodrug led to a significant amelioration of disease symptoms in models for both rheumatoid arthritis and multiple sclerosis. nih.gov
Table 1: Efficacy of O-Butanoyl-L-Serine in Autoimmune Arthritis Model
| Model | Key Parameter | Observed Effect of O-Butanoyl-L-Serine | Source |
|---|---|---|---|
| Collagen-Antibody-Induced Arthritis (CAIA) | Overall Disease Severity | Substantially ameliorated | nih.gov |
| Collagen-Antibody-Induced Arthritis (CAIA) | Inflammatory Responses | Reduced | nih.gov |
The therapeutic potential of O-butanoyl-L-serine extends to neuroinflammatory conditions, as shown in the experimental autoimmune encephalomyelitis (EAE) mouse model. nih.gov EAE is a widely used model for multiple sclerosis, characterized by T-cell-dependent autoimmune-mediated demyelination and inflammation of the central nervous system. nih.gov Treatment with O-butanoyl-L-serine substantially lessened the severity of EAE in mice. nih.gov This effect is associated with a reduction in the inflammatory processes that drive the disease, such as the infiltration of pathogenic immune cells into the central nervous system and the production of pro-inflammatory cytokines. nih.govnih.govnih.gov The L-serine component itself may also contribute, as it has been shown to inhibit the proliferation and activation of microglia and astrocytes and reduce the secretion of pro-inflammatory factors like TNF-α and IL-1β. nih.gov
Table 2: Efficacy of O-Butanoyl-L-Serine in Neuroinflammation Model
| Model | Key Parameter | Observed Effect of O-Butanoyl-L-Serine | Source |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Overall Disease Severity | Substantially ameliorated | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Neuroinflammation | Reduced | nih.gov |
Impact on Systemic and Local Immune Responses
A key finding from preclinical studies is the ability of O-butanoyl-L-serine to modulate immune responses both systemically and within disease-affected tissues. nih.gov The compound was found to alter key immune cell populations and curb inflammatory reactions. nih.gov This immunomodulatory activity is achieved without causing broad immunosuppression; research showed that the compound did not compromise the global immune response to a vaccine. nih.gov The underlying mechanism is tied to butyrate's capacity to influence the balance of T cells, specifically by enhancing the polarization of anti-inflammatory Treg cells and suppressing pro-inflammatory Th17 cells. nih.gov This shift helps to re-establish immune homeostasis. Furthermore, L-serine can contribute by reducing inflammatory responses mediated by innate immune cells like macrophages and neutrophils. nih.gov
Potential in Disease Intervention Strategies
The preclinical success of O-butanoyl-L-serine positions it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. nih.gov By conjugating butyrate to L-serine, the resulting prodrug overcomes major obstacles that have previously limited the clinical development of butyrate, namely its poor oral bioavailability due to rapid metabolism in the gut, low potency, and unpleasant taste and smell. nih.gov The esterification to serine, an amino acid with a dedicated transporter, facilitates the compound's escape from the gut and enhances its systemic uptake. nih.gov This novel approach could pave the way for an effective, orally administered intervention strategy aimed at modulating the immune system to treat chronic inflammatory conditions. nih.gov
Advanced Analytical Methodologies for O Butanoyl L Serine and Its Metabolites
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating O-butanoyl-L-serine from complex mixtures. The choice between liquid and gas chromatography typically depends on the compound's volatility and the specific analytical goal, such as enantiomeric purity assessment or metabolite profiling.
High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of amino acids and their derivatives like O-butanoyl-L-serine. sigmaaldrich.com For chiral molecules, ensuring enantiomeric purity is critical, and HPLC offers two primary strategies for this: direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral reagent. nih.gov
Direct Chiral Separation: This approach utilizes columns where the stationary phase is itself chiral. Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids. chromatographyonline.comsigmaaldrich.com For instance, teicoplanin-based CSPs can resolve the enantiomers of many native amino acids, which is advantageous as it eliminates the need for derivatization, thereby simplifying sample preparation. sigmaaldrich.com The separation mechanism on these columns often involves complex interactions that allow for the differentiation between D- and L-enantiomers. sigmaaldrich.com
Indirect Chiral Separation: An alternative method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard, non-chiral (achiral) reversed-phase column. nih.gove-tarjome.com Reagents such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol like N-acetyl-L-cysteine (NAC) are commonly used to form fluorescent diastereomeric isoindole derivatives. nih.gove-tarjome.comresearchgate.net This method offers the dual benefits of enabling chiral separation on conventional columns and enhancing detection sensitivity, especially with fluorescence detectors. e-tarjome.comnih.gov
| Method | Principle | Stationary Phase | Advantages | Common Applications/Reagents |
|---|---|---|---|---|
| Direct Analysis | Enantiomers are separated directly on a chiral column. | Chiral Stationary Phase (CSP), e.g., Crown-ether, Teicoplanin. chromatographyonline.comsigmaaldrich.com | No derivatization required, simplifying the process. sigmaaldrich.com | Analysis of underivatized amino acid enantiomers. sigmaaldrich.com |
| Indirect Analysis | Enantiomers are converted to diastereomers using a chiral derivatizing agent. nih.gov | Standard (Achiral) Reversed-Phase, e.g., C18. nih.govnih.gov | Good chiral selectivity, increased retention, and enhanced detection sensitivity. nih.gov | o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine (NAC). nih.govresearchgate.net |
Gas chromatography (GC) is a powerful technique for separating volatile compounds. gcms.cz However, amino acids and their acylated forms like O-butanoyl-L-serine are highly polar and non-volatile, making them unsuitable for direct GC analysis. sigmaaldrich.comresearchgate.netthermofisher.com Therefore, a derivatization step is mandatory to increase their volatility and thermal stability. sigmaaldrich.comresearchgate.net This process modifies the polar functional groups (amine, carboxyl, and hydroxyl) by replacing active hydrogens with nonpolar moieties. sigmaaldrich.com
The two most common derivatization strategies for amino acids ahead of GC-MS analysis are silylation and acylation. gcms.czresearchgate.net
Silylation: This technique replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used. sigmaaldrich.comthermofisher.com TBDMS derivatives are notably more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
Acylation: This method involves introducing an acyl group, often using fluorinated reagents like pentafluoropropionic anhydride (B1165640). gcms.cznih.govresearchgate.net Acylation can enhance stability and improve the response of electron capture detectors (ECD). gcms.cz
Following derivatization, the now-volatile analyte is separated on a GC column and detected by a mass spectrometer (MS), which provides both identification and quantification based on the mass-to-charge ratio of fragmented ions. For enantiomeric analysis, a chiral GC column, such as one coated with Chirasil-L-Val, is required to separate the derivatized enantiomers. nih.govresearchgate.net
| Derivatization Type | Common Reagent | Purpose | Key Features |
|---|---|---|---|
| Silylation | MSTFA, MTBSTFA sigmaaldrich.comthermofisher.com | Replaces active hydrogens with silyl (B83357) groups to increase volatility. sigmaaldrich.com | MTBSTFA derivatives are more stable and resistant to hydrolysis. sigmaaldrich.com |
| Acylation | Pentafluoropropionic anhydride nih.govresearchgate.net | Introduces an acyl group to protect unstable groups. gcms.cz | Improves analyte stability and can enhance detector response. gcms.cz |
Spectrometric and Spectroscopic Characterization Methods
Once isolated, O-butanoyl-L-serine must be structurally characterized. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for elucidating its molecular structure.
Mass Spectrometry (MS): Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and characterizing post-translational modifications on amino acids, including O-acylation. nih.gov In MS analysis, the molecule is ionized and its mass-to-charge ratio is measured. Tandem MS (MS/MS) involves selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound and the location of the butanoyl group on the serine molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of a molecule. A suite of NMR experiments can be used to fully characterize O-butanoyl-L-serine.
1D NMR: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. bmrb.iobmrb.io
2D NMR: Techniques like COSY (Correlation Spectroscopy) reveal H-H couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded H-C pairs, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range H-C correlations. bmrb.iobmrb.io Together, these experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of O-butanoyl-L-serine.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a complementary technique. It identifies the functional groups present in a molecule based on their absorption of infrared radiation. researchgate.net For O-butanoyl-L-serine, characteristic absorption bands for the ester carbonyl, amine, and carboxylic acid groups would be expected, helping to confirm its identity. researchgate.net
Quantification in Biological Matrices
Quantifying O-butanoyl-L-serine and its metabolites in biological matrices such as plasma, urine, or tissue is a significant analytical challenge due to the complexity of the samples and the typically low concentrations of the analyte. nih.gov
The standard method for this purpose is LC-MS/MS. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov The process generally involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances like proteins and salts. It often includes homogenization (for tissues), protein precipitation, centrifugation, and extraction. researchgate.netnih.gov
Internal Standards: To ensure accuracy and account for sample loss during preparation or variations in instrument response, stable-isotope labeled internal standards are often added to the sample before processing. nih.govresearchgate.net
Chromatographic Separation: The prepared sample extract is injected into an HPLC system, typically with a reversed-phase column, to separate the analyte of interest from other components. nih.gov
Mass Spectrometric Detection: The analyte is detected and quantified using MS/MS, often with multiple reaction monitoring (MRM). In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition, which provides exceptional selectivity and minimizes background noise, allowing for the detection of very low concentrations. e-tarjome.com
For amino acids that lack a strong chromophore, derivatization may be employed not only for separation but also to enhance detection sensitivity, particularly for UV or fluorescence-based methods. researchgate.netnih.gov However, for quantification, LC-MS/MS is often preferred as it may not require derivatization, thus simplifying the workflow. nih.gov
| Biological Matrix | Key Analytical Challenge | Primary Quantification Method | Common Sample Preparation Steps |
|---|---|---|---|
| Plasma/Serum | High protein content. nih.gov | LC-MS/MS nih.gov | Protein precipitation, centrifugation, extraction. researchgate.netnih.gov |
| Urine | Presence of salts and diverse metabolites. nih.gov | LC-MS/MS nih.gov | Dilution, filtration, possibly solid-phase extraction (SPE). |
| Brain Tissue | Complex lipid and protein matrix. nih.gov | LC-MS/MS nih.gov | Homogenization, centrifugation, extraction. researchgate.netnih.gov |
Computational and Theoretical Modeling of O Butanoyl L Serine Interactions
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of O-butanoyl-L-serine, docking studies are instrumental in predicting its binding mode and affinity within the active sites of proteins, such as enzymes.
The process involves generating a multitude of possible conformations of O-butanoyl-L-serine within a defined binding pocket of a target protein. These poses are then scored based on various energy functions that approximate the binding free energy. researchgate.net Lower docking scores typically indicate a more favorable binding interaction. For instance, in studies of serine protease inhibitors, docking scores for ligands have been reported in the range of -7.6 to -8.7 kcal/mol, signifying strong binding. nih.gov
Detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of molecular recognition. Key interactions for a molecule like O-butanoyl-L-serine would include:
Hydrogen Bonds: The ester and amide groups of O-butanoyl-L-serine can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the protein's active site. For example, the carbonyl oxygen of the butanoyl group could interact with backbone NH groups of the protein, while the serine's amino and carboxyl groups could form hydrogen bonds with polar or charged residues like Aspartate, Glutamate (B1630785), or Asparagine. nih.gov
Hydrophobic Interactions: The butyl chain of the butanoyl group can engage in hydrophobic interactions with nonpolar amino acid residues such as Valine, Leucine, and Isoleucine within the binding pocket.
Molecular docking studies can also rationalize the selectivity of compounds for different protein targets. By comparing the docking scores and binding modes of O-butanoyl-L-serine with various proteins, researchers can predict its most likely biological partners. nih.gov
Table 1: Hypothetical Molecular Docking Results for O-Butanoyl-L-Serine with a Target Protein
| Parameter | Value | Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -8.2 | SER89, GLY90 | Hydrogen Bond |
| Estimated K_i (nM) | 75 | ASP120 | Hydrogen Bond |
| --- | --- | LEU45, VAL52 | Hydrophobic |
This table illustrates the type of data generated from molecular docking studies, including the predicted binding affinity and the specific amino acid residues involved in the interaction.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in both O-butanoyl-L-serine and its target protein over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. acs.org
For O-butanoyl-L-serine, MD simulations can be used to:
Assess Binding Stability: By running simulations of the docked complex, researchers can evaluate the stability of the predicted binding pose. A stable interaction will see the ligand remain within the binding pocket throughout the simulation, with minimal fluctuations in its position. mdpi.com
Characterize Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how O-butanoyl-L-serine adapts its conformation to fit optimally within the binding site. Conversely, it can also show how the protein structure changes upon ligand binding, a phenomenon known as induced fit. nih.gov
Analyze Water Dynamics: MD simulations explicitly model the solvent, allowing for the investigation of the role of water molecules in mediating ligand-protein interactions. Water molecules can form bridging hydrogen bonds that are critical for complex stability. nih.gov
The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the system, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The interactions observed during the simulation, such as hydrogen bonds and hydrophobic contacts, can be monitored over time to determine their persistence.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of O-Butanoyl-L-Serine in a Protein Binding Site
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained (%) |
| 0-10 | 0.5 - 1.2 | 0.8 - 1.5 | 95% with SER89 |
| 10-20 | 1.0 - 1.5 | 1.2 - 1.8 | 90% with SER89, 60% with ASP120 |
| 20-30 | 1.2 - 1.6 | 1.5 - 2.0 | 88% with SER89, 55% with ASP120 |
This table provides a simplified representation of the kind of stability and interaction data obtained from an MD simulation, showing how the system behaves over a simulated time period.
Quantum Chemical Investigations of Reactivity and Stability
Quantum chemical (QC) methods, based on the principles of quantum mechanics, are employed to study the electronic structure, reactivity, and stability of molecules with high accuracy. For O-butanoyl-L-serine, these methods can provide fundamental insights that are not accessible through classical methods like molecular docking and MD simulations.
Reactivity Analysis:
QC calculations can be used to determine various electronic properties that govern the reactivity of O-butanoyl-L-serine. These include:
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating potential sites for nucleophilic or electrophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electrostatic Potential Maps: These maps visualize the charge distribution around the molecule, highlighting regions that are likely to engage in electrostatic interactions.
Stability Analysis:
QC methods can be used to calculate the conformational stability of O-butanoyl-L-serine. By performing geometry optimization calculations, the most stable three-dimensional structure of the molecule can be determined. Furthermore, by calculating the energies of different conformers, the relative stability of various shapes the molecule can adopt can be assessed.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful for studying enzymatic reactions involving acylated serine intermediates. acs.org In such a setup, the reacting part of the system (e.g., the ester bond of O-butanoyl-L-serine and the key active site residues) is treated with high-level QC methods, while the rest of the protein and solvent are treated with more computationally efficient MM methods. nih.gov This approach allows for the detailed investigation of reaction mechanisms, including the determination of transition state structures and activation energies.
Table 3: Representative Quantum Chemical Properties of O-Butanoyl-L-Serine (Hypothetical Values)
| Property | Value | Significance |
| HOMO Energy | -9.5 eV | Relates to electron-donating ability |
| LUMO Energy | 1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
This table presents examples of quantum chemical descriptors that can be calculated to understand the electronic properties and reactivity of O-butanoyl-L-serine.
Future Perspectives and Emerging Research Avenues
Elucidating Comprehensive Metabolic Fates and Distribution Beyond Prodrug Activation
A primary research avenue for O-butanoyl-L-serine involves a thorough investigation of its metabolic fate and distribution within biological systems. It is hypothesized that O-butanoyl-L-serine would act as a prodrug, being hydrolyzed by esterases to yield L-serine and butanoic acid. However, the pharmacokinetics of this process, including the rate and location of hydrolysis, remain to be determined.
Future studies should focus on:
In vivo and in vitro metabolic stability assays: These studies would identify the specific enzymes responsible for the hydrolysis of O-butanoyl-L-serine and determine its half-life in plasma and various tissues.
Pharmacokinetic profiling: Comprehensive pharmacokinetic studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of O-butanoyl-L-serine. frontiersin.orgfrontiersin.orgnih.gov This would involve tracking the levels of the intact compound, as well as its metabolites, L-serine and butanoic acid, in blood and different organs over time.
Tissue distribution studies: Utilizing radiolabeled O-butanoyl-L-serine would enable the visualization and quantification of its distribution throughout the body, identifying potential target organs and tissues. Studies on L-serine have shown its utilization in the in vivo biosynthesis of glycerophospholipids in the rat liver, suggesting potential pathways for the serine moiety of O-butanoyl-L-serine. nih.gov
Understanding these metabolic and distributional aspects is crucial for predicting the therapeutic window and potential off-target effects of O-butanoyl-L-serine.
Exploration of Novel Therapeutic Targets and Applications
The therapeutic potential of L-serine has been investigated for a range of neurological and metabolic disorders. nih.govnih.govnih.govfrontiersin.org O-butanoyl-L-serine, as a potential prodrug of L-serine, could offer advantages in terms of bioavailability and cellular uptake, thereby enhancing its therapeutic efficacy.
Emerging research should explore:
Neuroprotective effects: L-serine has shown promise as a neuroprotective agent. nih.govnih.govfrontiersin.org Investigating the efficacy of O-butanoyl-L-serine in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is a logical next step. The butanoyl moiety could potentially enhance its ability to cross the blood-brain barrier.
Metabolic disorders: Altered L-serine metabolism has been linked to diabetes. youtube.com The potential of O-butanoyl-L-serine to modulate glucose homeostasis and insulin sensitivity warrants investigation.
Anti-inflammatory and immunomodulatory roles: The butanoyl group may confer novel biological activities. Butyrate (B1204436), a short-chain fatty acid, is known to have anti-inflammatory properties. Therefore, O-butanoyl-L-serine could exhibit synergistic or unique therapeutic effects beyond those of L-serine alone.
Antimicrobial applications: N-acyl amino acids have been explored for their antimicrobial properties. nih.gov The potential of O-butanoyl-L-serine as an antimicrobial agent, particularly against pathogens where serine metabolism is crucial, could be a novel area of research.
The following table summarizes potential therapeutic applications for L-serine and its derivatives:
| Therapeutic Area | Potential Application of L-Serine/Derivatives | Supporting Evidence |
| Neurology | Neuroprotection in Alzheimer's, Parkinson's, and ALS | L-serine has shown neuroprotective effects in various studies. nih.govnih.govfrontiersin.org |
| Metabolic Health | Management of diabetes | L-serine metabolism is linked to glucose homeostasis. youtube.com |
| Inflammation | Anti-inflammatory agent | Butyrate, a potential metabolite, has known anti-inflammatory effects. |
| Infectious Diseases | Antimicrobial agent | N-acyl amino acids exhibit antimicrobial activity. nih.gov |
Development of Advanced Synthetic Methodologies
The efficient and scalable synthesis of O-butanoyl-L-serine is a prerequisite for its extensive biological evaluation. While general methods for the synthesis of amino acid esters are established, optimizing these for O-butanoyl-L-serine is an important research direction.
Future efforts in this area should include:
Chemoenzymatic synthesis: Utilizing enzymes for the acylation of L-serine can offer high selectivity and milder reaction conditions compared to purely chemical methods. nih.gov
Green chemistry approaches: Developing synthetic routes that utilize environmentally benign solvents and reagents, and minimize waste generation, is crucial for sustainable production. google.comresearchgate.netchemicalbook.com
Flow chemistry: Continuous flow synthesis can offer advantages in terms of scalability, safety, and process control for the production of O-butanoyl-L-serine.
Novel protecting group strategies: The synthesis of O-acylated amino acids often requires the protection and deprotection of the amino and carboxyl groups. Developing more efficient and orthogonal protecting group strategies can streamline the synthesis process.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of O-butanoyl-L-serine, a systems-level approach integrating various "omics" technologies is essential. While no specific multi-omics studies on O-butanoyl-L-serine exist, the application of these techniques to related compounds provides a roadmap. nih.govmdpi.comresearchgate.net
Future research should aim to:
Transcriptomics: Analyze changes in gene expression in cells or tissues treated with O-butanoyl-L-serine to identify affected pathways and potential molecular targets.
Proteomics: Investigate alterations in the proteome to understand the functional consequences of treatment at the protein level.
Metabolomics: Profile the metabolic changes induced by O-butanoyl-L-serine to elucidate its impact on cellular metabolism beyond its direct hydrolysis products. This could reveal unexpected metabolic reprogramming. nih.govresearchgate.net
Lipidomics: Given that L-serine is a precursor for sphingolipids and phospholipids (B1166683), and butanoic acid is a fatty acid, lipidomics analysis would be crucial to understand the impact of O-butanoyl-L-serine on lipid metabolism.
Integrating these multi-omics datasets will provide a holistic view of the cellular response to O-butanoyl-L-serine, facilitating the identification of its mechanism of action and potential biomarkers of its effects. nih.gov
Biotechnological Production and Optimization Strategies
The sustainable and cost-effective production of O-butanoyl-L-serine can be achieved through biotechnological approaches, specifically through the metabolic engineering of microorganisms. nih.govresearchgate.netwikipedia.orgnih.gov
Key strategies for future research include:
Metabolic engineering of microbial hosts: Engineering platform organisms like Escherichia coli or Corynebacterium glutamicum, which are already used for amino acid production, to synthesize O-butanoyl-L-serine directly from simple carbon sources. nih.govmdpi.com This would involve introducing genes for the synthesis of butanoyl-CoA and an appropriate acyltransferase that can esterify L-serine.
Enzyme engineering: Modifying the substrate specificity and catalytic efficiency of acyltransferases to favor the production of O-butanoyl-L-serine over other byproducts.
Fermentation process optimization: Developing optimal fermentation conditions, including media composition, pH, and aeration, to maximize the yield and productivity of O-butanoyl-L-serine.
The following table outlines key enzymes and pathways relevant to the potential biotechnological production of O-butanoyl-L-serine:
| Enzyme/Pathway | Role in Production | Organism of Interest |
| Serine Biosynthesis Pathway | Provides the L-serine precursor | E. coli, C. glutamicum |
| Butanoyl-CoA Biosynthesis | Provides the butanoyl moiety | Various bacteria and yeast |
| Acyltransferase | Catalyzes the esterification of L-serine | To be identified or engineered |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for O-butanoyl-L-serine, and what are their respective yields and purity profiles?
- Methodological Answer: O-Butanoyl-L-serine is typically synthesized via solution-phase acylation of L-serine using butanoyl chloride in a basic aqueous medium. Key steps include:
- Protection of amino groups (e.g., using Boc anhydride) to prevent unwanted side reactions .
- Reaction optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of butanoyl chloride) and temperature (0–4°C) to minimize racemization .
- Purification : Use reverse-phase HPLC or recrystallization to isolate the product. Reported yields range from 45–65%, with purity >95% confirmed by 1H/13C NMR and LC-MS .
Q. How should researchers design experiments to optimize the enantiomeric purity of O-butanoyl-L-serine during synthesis?
- Methodological Answer:
- Chiral chromatography (e.g., using a Chiralpak® column) to monitor enantiomeric excess (ee).
- Kinetic resolution : Employ enzymes like lipases for stereoselective acylation .
- Control pH and temperature : Lower temperatures (4°C) and neutral pH reduce racemization .
Q. What spectroscopic techniques are essential for characterizing O-butanoyl-L-serine, and how should data be interpreted?
- Methodological Answer:
- NMR : Assign peaks for the butanoyl moiety (δ 0.9–1.6 ppm for CH3 and CH2 groups) and serine backbone (δ 3.5–4.5 ppm for α-H). Use 2D COSY or HSQC to resolve overlapping signals .
- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 190.1 and fragmentation patterns .
- IR spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and amine/amide bands .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic stability of O-butanoyl-L-serine in biological systems?
- Methodological Answer:
- In vitro assays : Incubate with liver microsomes or plasma to track hydrolysis rates via LC-MS. Compare degradation kinetics under varying pH (5–8) .
- Isotope labeling : Use ¹³C-labeled serine to trace metabolic pathways in cell cultures .
- Enzyme inhibition studies : Test serine hydrolase inhibitors (e.g., PMSF) to identify key enzymes responsible for cleavage .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing O-butanoyl-L-serine derivatives?
- Methodological Answer:
- Cross-validation : Re-run samples under standardized conditions (e.g., deuterated solvents, calibrated instruments) .
- Alternative techniques : Use X-ray crystallography to confirm solid-state structure if NMR data is ambiguous .
- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
Q. What computational methods are suitable for studying the hydrolysis mechanisms of O-butanoyl-L-serine in aqueous environments?
- Methodological Answer:
- Density functional theory (DFT) : Model transition states for ester hydrolysis under acidic/basic conditions .
- Molecular dynamics (MD) simulations : Track solvation effects and hydrogen-bonding networks around the ester group .
- Free-energy calculations : Predict activation barriers for hydrolysis pathways using umbrella sampling .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported bioactivity data for O-butanoyl-L-serine across studies?
- Methodological Answer:
- Meta-analysis : Compile data from peer-reviewed journals (exclude preprints or non-validated sources) and assess for methodological biases (e.g., cell line variability) .
- Dose-response reevaluation : Replicate assays using standardized protocols (e.g., ISO-certified cell viability kits) .
- Principal contradiction analysis : Identify if conflicting results arise from differences in experimental design (e.g., in vitro vs. in vivo models) rather than compound efficacy .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
